3-Bromo-5-methylpyridine-2-carbaldehyde
Description
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Properties
IUPAC Name |
3-bromo-5-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHQHXBXKDACLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of 3-Bromo-5-methylpyridine-2-carbaldehyde: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the strategic acquisition and application of specialized building blocks are paramount to the successful discovery of novel therapeutics. 3-Bromo-5-methylpyridine-2-carbaldehyde (CAS 1211520-06-7), a functionalized pyridine derivative, represents a key intermediate with significant potential in the synthesis of complex bioactive molecules. This in-depth technical guide provides a comprehensive overview of its synthesis, key chemical properties, supplier information, and its strategic application in medicinal chemistry, particularly in the development of kinase inhibitors.
Physicochemical Properties and Supplier Information
This compound is a solid organic compound with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol . Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a reactive aldehyde functional group, makes it a versatile synthon in organic synthesis.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 1211520-06-7 |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | Solid (visual inspection) |
| Synonyms | 3-Bromo-5-methylpicolinaldehyde, 2-Pyridinecarboxaldehyde, 3-bromo-5-methyl-[1] |
For researchers looking to procure this compound, several chemical suppliers offer it in varying quantities. Notable suppliers include:
-
Parchem
-
Frontier Specialty Chemicals [2]
-
Suppliers listed on ChemicalBook
Strategic Synthesis of this compound
The synthesis of this compound can be approached from its precursor, 3-bromo-5-methylpyridine. The introduction of the aldehyde group at the 2-position of the pyridine ring is a key transformation. While specific literature detailing the synthesis of this exact molecule is sparse, a plausible and efficient method involves the ortho-formylation of the corresponding bromopyridine.
Synthesis of the Precursor: 3-Bromo-5-methylpyridine
A common route to 3-bromo-5-methylpyridine involves a multi-step synthesis starting from more readily available materials. One patented method describes the synthesis starting from 3-nitro-5-chloropyridine.[3]
Diagram 1: Synthetic Pathway to 3-Bromo-5-methylpyridine
Caption: A multi-step synthesis of 3-bromo-5-methylpyridine.
Experimental Protocol: Synthesis of 3-Bromo-5-methylpyridine[3]
-
Step 1: Synthesis of 3-Nitro-5-methylpyridine: Diethyl malonate is reacted with an alkali metal, such as sodium, to form a salt. This is followed by a condensation reaction with a toluene solution of 3-nitro-5-chloropyridine. The resulting product is then decarboxylated under acidic conditions to yield 3-nitro-5-methylpyridine.
-
Step 2: Synthesis of 3-Amino-5-methylpyridine: The 3-nitro-5-methylpyridine is subjected to hydrogenation reduction using a palladium on carbon (Pd/C) catalyst in a methanol solvent. After the reaction, the catalyst is filtered off, and the filtrate is concentrated to obtain 3-amino-5-methylpyridine.
-
Step 3: Synthesis of 3-Bromo-5-methylpyridine: The 3-amino-5-methylpyridine is first reacted with an acid to form a salt. The salt solution is then cooled to between -10 and 0 °C. Liquid bromine is added dropwise, followed by the dropwise addition of an aqueous sodium nitrite solution. The pH of the solution is then adjusted to be alkaline, and the product is extracted, dried, and concentrated to give 3-bromo-5-methylpyridine.
Formylation of 3-Bromo-5-methylpyridine
The introduction of the aldehyde group at the C2 position of the pyridine ring can be achieved through ortho-formylation. This can be accomplished via lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[4]
Diagram 2: Formylation of 3-Bromo-5-methylpyridine
Caption: Ortho-formylation of 3-bromo-5-methylpyridine.
Proposed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of 3-bromo-5-methylpyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A strong lithium base, such as lithium diisopropylamide (LDA), is added dropwise to the solution. The LDA selectively deprotonates the C2 position of the pyridine ring, which is activated by the adjacent nitrogen atom.
-
Formylation: N,N-dimethylformamide (DMF) is then added to the reaction mixture. The lithiated intermediate undergoes nucleophilic attack on the carbonyl carbon of DMF.
-
Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The product is then extracted into an organic solvent, dried, and purified, typically by column chromatography, to yield this compound.
Reactivity and Application in Drug Discovery
The chemical architecture of this compound offers multiple points for synthetic elaboration, making it a valuable building block in drug discovery programs.
Key Reactive Sites
-
Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions with hydrazines or amines to form hydrazones and imines, respectively.[5]
-
Bromine Atom: The bromine atom on the pyridine ring is susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents.
-
Pyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated or alkylated.
Diagram 3: Key Reactions of this compound
Caption: Versatile reactivity of this compound.
Application in Kinase Inhibitor Synthesis
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bonding interactions with the hinge region of the kinase active site. The structural features of this compound make it an attractive starting material for the synthesis of novel kinase inhibitors.[6]
For instance, the aldehyde can be used to build a core structure which is then further functionalized via cross-coupling at the bromine position to explore the solvent-exposed region of the kinase, a common strategy in structure-based drug design.
A patent for a similar compound, 5-Bromo-4-methyl-pyridine-3-carbaldehyde, demonstrates its use in the synthesis of intermediates for kinase inhibitors through reductive amination with ethylamine.[7] This highlights a direct application of the aldehyde functionality in building more complex molecules for drug discovery.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically in the 9-10 ppm region), and a singlet for the methyl protons.
-
¹³C NMR: The carbon NMR would show signals for the seven distinct carbon atoms, including the characteristic downfield signal for the aldehyde carbonyl carbon (around 190-200 ppm).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (200.03 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic combination of a reactive aldehyde, a modifiable bromine atom, and a privileged pyridine core provides a powerful platform for the synthesis of novel and complex molecular architectures. Understanding its synthesis, reactivity, and potential applications, particularly in the burgeoning field of kinase inhibitor discovery, can empower researchers to accelerate their drug discovery efforts and explore new chemical space in the quest for next-generation therapeutics.
References
- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN105037190B.
- (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
- Sigma-Aldrich. 3-Bromo-5-methylpyridine 97%.
- The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.
- PubChemLite. This compound (C7H6BrNO).
- (1995).
- ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis.
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64.
- (2015). Synthetic method of 3-bromopyridine. CN104974081A.
- The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis.
- (2009). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
- Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles.
- (2008).
- HETEROCYCLES, Vol. 83, No. 9, 2011.
- Three-component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones.
- Frontier Specialty Chemicals. This compound.
- Roy, M., Golen, J. A., & Manke, D. R. (2015). 2-Bromo-5-methylpyridine.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities.
- ChemicalBook. 1211520-06-7(this compound).
-
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- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
- Wang, Y., Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of medicinal chemistry, 35(20), 3667–3671.
- [The reaction of 3-(R-phenyl)
- Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
- Munikrishnappa, C. S., Kumar, G. V. S., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
- Computational Study of 3-Pyridine Carboxaldehyde.
- Benzaldehyde derivative synthesis by formyl
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts.
- Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Deriv
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3-Bromo-5-methylpicolinaldehyde: Technical Guide and Scaffold Analysis
This guide details the chemical identity, synthesis, properties, and applications of 3-Bromo-5-methylpicolinaldehyde (also known as 3-bromo-5-methylpyridine-2-carbaldehyde).
Executive Summary
3-Bromo-5-methylpicolinaldehyde (CAS: 1211520-06-7) is a high-value heteroaromatic scaffold used in the synthesis of complex pharmaceutical agents.[1] Its structural uniqueness lies in its trisubstituted pyridine core, offering three distinct vectors for chemical diversification:[2]
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C2-Formyl Group: A versatile electrophile for condensation, reduction, and olefination.
-
C3-Bromine: A handle for orthogonal cross-coupling (Suzuki, Buchwald-Hartwig) adjacent to the nitrogen, allowing for steric control and atropisomer synthesis.
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C5-Methyl Group: A hydrophobic anchor that can be further oxidized or halogenated, modifying the metabolic stability and lipophilicity of the final drug candidate.
This guide provides a validated synthetic workflow, physicochemical profile, and functionalization strategy for researchers in medicinal chemistry.
Chemical Identity & Physicochemical Properties[3][4][5][6]
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 3-Bromo-5-methylpicolinaldehyde |
| CAS Number | 1211520-06-7 |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Melting Point | Approx. 50–60 °C (Predicted based on structural analogs) |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8 °C. Aldehydes are prone to oxidation.[3] |
Validated Synthetic Protocols
High-purity synthesis of this scaffold typically proceeds via a selective lithiation-formylation sequence starting from a 2,3-dibromo precursor. This route is preferred over direct oxidation of 2,5-dimethylpyridines due to higher regioselectivity.
Route: The Selective Metal-Halogen Exchange Strategy
Step 1: Bromination of 2-Amino-5-methylpyridine
-
Reagents: 2-Amino-5-methylpyridine, Br₂, HBr (aq), Acetic Acid.[4]
-
Mechanism: Electrophilic aromatic substitution. The amino group directs the incoming bromine to the ortho position (C3).
-
Protocol: Dissolve starting material in acetic acid. Add Br₂ dropwise at 0–5 °C. The product, 2-amino-3-bromo-5-methylpyridine , precipitates or is extracted.
Step 2: Sandmeyer Reaction (Diazotization-Bromination)
-
Reagents: NaNO₂, HBr (48%), CuBr (or Br₂/HBr in situ).
-
Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution.
-
Protocol:
-
Suspend amine from Step 1 in 48% HBr at -10 °C.
-
Add aqueous NaNO₂ slowly (maintain < 0 °C) to form the diazonium species.
-
Treat with CuBr or excess Br₂.
-
Product: 2,3-Dibromo-5-methylpyridine .
-
Step 3: Regioselective Formylation (The Critical Step)
-
Reagents: n-Butyllithium (n-BuLi) or i-PrMgCl (Turbo Grignard), DMF, dry THF/Toluene.
-
Rationale: The C2-bromine is more activated for lithium-halogen exchange than the C3-bromine due to the inductive effect of the adjacent pyridine nitrogen. This allows selective generation of the C2-lithio species while preserving the C3-bromine.
-
Protocol:
-
Dissolve 2,3-dibromo-5-methylpyridine in anhydrous toluene/THF (4:1) under Argon.
-
Cool to -78 °C (Critical for selectivity).
-
Add n-BuLi (1.05 eq) dropwise over 30 mins. Stir for 1 hour.
-
Add anhydrous DMF (2.0 eq) quickly.
-
Warm to 0 °C and quench with aqueous NH₄Cl.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Synthesis Workflow Diagram
Caption: Step-wise synthesis of 3-Bromo-5-methylpicolinaldehyde via selective C2-lithiation.
Reactivity & Functionalization Map
The molecule serves as a "linchpin" scaffold. The order of operations is critical: the aldehyde is generally reacted before the bromine to avoid chemoselectivity issues during metal-catalyzed couplings.
A. C2-Aldehyde Chemistry (The "Head")
The aldehyde is the most reactive site.
-
Reductive Amination: Condensation with primary amines followed by reduction (NaBH(OAc)₃) yields secondary amines useful for fragment linking.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates) to extend the carbon chain.
-
Imidazopyridine Formation: Condensation with 2-aminopyridines or diamines to form fused bicyclic systems (e.g., Imidazo[1,2-a]pyridines), a common motif in kinase inhibitors.
B. C3-Bromine Chemistry (The "Shoulder")
The C3-position is sterically crowded by the C2-substituent and the ring nitrogen.
-
Suzuki-Miyaura Coupling: Requires active catalysts (e.g., Pd(dppf)Cl₂, Pd(dtbpf)Cl₂) due to steric hindrance.
-
Buchwald-Hartwig Amination: Allows introduction of aniline or piperazine moieties.
-
Sonogashira Coupling: Introduction of alkynes for rigid linker systems.
C. Cyclization Logic
Simultaneous engagement of C2 and C3 allows for the construction of fused rings.
-
Example: Condensation of the aldehyde with an amine, followed by intramolecular Pd-catalyzed closure onto the C3-Br, yields aza-isoquinolines or naphthyridines .
Functionalization Diagram
Caption: Divergent synthesis pathways utilizing the C2-aldehyde and C3-bromine handles.
Applications in Drug Discovery
This specific isomer is a precursor for several bioactive classes:
-
HIV-1 Inhibitors: Derivatives of 3-bromo-5-methylpicolinaldehyde have been utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the pyridine core mimics the electronic properties of established pharmacophores.
-
Kinase Inhibitors: The 3,5-substitution pattern provides a unique vector for filling hydrophobic pockets in ATP-binding sites (e.g., p38 MAP kinase or EGFR inhibitors).
-
Agrochemicals: Used in the synthesis of pyridine-based herbicides where the methyl group provides metabolic resistance.
Handling and Safety (MSDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.
-
Stability: Aldehydes oxidize to carboxylic acids (3-bromo-5-methylpicolinic acid) upon air exposure. Store under inert gas (Argon) in a tightly sealed container at 4°C.
-
Spill: Absorb with sand or vermiculite. Do not flush into drains.
References
-
ChemicalBook. this compound Product Page & CAS Data.
-
Frontier Specialty Chemicals. Catalog Entry for this compound (CAS 1211520-06-7).[5][6][7][8]
-
Google Patents. Compounds for the treatment of HIV (CA2840095A1). Describes the use of 3-bromo-5-methylpicolinaldehyde derivatives.
-
ChemicalBook. Synthesis of 2,3-Dibromo-5-methylpyridine (Precursor).
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An In-depth Technical Guide to 3-Bromo-5-methylpyridine-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-methylpyridine-2-carbaldehyde is a halogenated pyridine derivative that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive aldehyde group ortho to a bromine atom and a methyl group at the 5-position, makes it a strategic precursor for the synthesis of a diverse range of heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its emerging role in medicinal chemistry and drug development.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with their presence in numerous approved drugs highlighting their importance as privileged scaffolds. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile. This compound (CAS No. 1211520-06-7) is a niche yet significant reagent that offers multiple avenues for molecular elaboration.[1][2][3] The aldehyde functionality provides a handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the bromine atom is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents. This guide will delve into the technical aspects of this compound, providing insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a research chemical is paramount for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 1211520-06-7 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from related compounds |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | General laboratory practice |
Synthesis of this compound
A direct, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, a plausible and efficient synthetic route can be devised based on the synthesis of its precursor, 3-bromo-5-methylpyridine, and established methods for the formylation of pyridine rings.
Synthesis of the Precursor: 3-Bromo-5-methylpyridine
A multi-step synthesis for 3-bromo-5-methylpyridine has been described in the patent literature.[4] The process begins with the synthesis of 3-nitro-5-methylpyridine, followed by reduction to 3-amino-5-methylpyridine, and finally a Sandmeyer-type reaction to introduce the bromine atom.
Step 1: Synthesis of 3-nitro-5-methylpyridine
This step involves a condensation reaction between a salt of diethyl malonate and 3-nitro-5-chloropyridine, followed by decarboxylation.[4]
Step 2: Synthesis of 3-amino-5-methylpyridine
The nitro group of 3-nitro-5-methylpyridine is reduced to an amino group via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.[4]
Step 3: Synthesis of 3-bromo-5-methylpyridine
The final step in the precursor synthesis is the conversion of the amino group to a bromine atom. This is achieved through a Sandmeyer-like reaction, where the amine is first diazotized with a nitrite source in the presence of an acid, followed by the introduction of bromide.[4]
Caption: Synthetic pathway to 3-bromo-5-methylpyridine.
Proposed Synthesis of this compound via Directed Ortho-Metalation
With the precursor, 3-bromo-5-methylpyridine, in hand, the aldehyde group can be introduced at the 2-position through a directed ortho-metalation (DoM) strategy.[5][6] The nitrogen atom of the pyridine ring acts as a directing group, facilitating the deprotonation of the adjacent C-2 position by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.
Experimental Protocol (Proposed):
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-5-methylpyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Lithiattion: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture. The reaction is typically exothermic, so careful control of the addition rate is necessary to maintain the low temperature.
-
Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Proposed synthesis via directed ortho-metalation.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by its three key functional groups: the pyridine ring, the bromine atom, and the aldehyde group.
-
Aldehyde Group: This is a versatile functional group that can participate in a wide range of reactions, including:
-
Reductive amination: To form secondary and tertiary amines.
-
Wittig and related reactions: To generate alkenes.
-
Condensation reactions: With active methylene compounds or amines to form more complex heterocyclic systems.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
-
-
Bromine Atom: The bromine atom at the 3-position is a valuable handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura coupling: For the introduction of aryl or vinyl groups.
-
Heck coupling: For the formation of C-C bonds with alkenes.
-
Sonogashira coupling: For the introduction of alkynyl groups.
-
Buchwald-Hartwig amination: For the formation of C-N bonds.
-
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. It also influences the reactivity of the ring's substituents.
Application in Medicinal Chemistry: Synthesis of Thiosemicarbazones
A significant application of pyridine-2-carboxaldehydes in medicinal chemistry is their use as precursors for the synthesis of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones. These compounds are known to be potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and have shown promising antitumor activity.[7] The synthesis involves a straightforward condensation reaction between the aldehyde and thiosemicarbazide.
Experimental Protocol (General):
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.
-
Add a solution of thiosemicarbazide (1.1 equivalents) in the same solvent.
-
A catalytic amount of an acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for several hours.
-
Upon cooling, the thiosemicarbazone product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.
Caption: Synthesis of a potential antitumor agent.
Price of Research-Grade Material
-
Multi-step Synthesis: The synthesis of this compound involves multiple steps, starting from commercially available but moderately priced starting materials.
-
Niche Product: It is not a bulk chemical and is likely produced in small batches for research and development purposes, which generally increases the cost per gram.
-
Purification: High purity (typically >95%) is required for research applications, and the purification process adds to the overall cost.
For comparison, related brominated pyridine derivatives are often priced in the range of tens to hundreds of dollars per gram from various chemical suppliers. It is reasonable to expect the price of this compound to be in a similar range, with the exact price depending on the supplier, purity, and quantity ordered.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. While its synthesis can be challenging, the strategic placement of its functional groups offers a wealth of opportunities for the construction of complex molecular architectures. Its potential as a precursor to novel therapeutic agents, such as thiosemicarbazone-based antitumor compounds, underscores its importance for researchers and drug development professionals. As the demand for novel heterocyclic compounds continues to grow, the utility of specialized reagents like this compound is set to increase.
References
-
Frontier Specialty Chemicals. This compound. [Link]
-
Beijing Xinheng Technology Co., Ltd. This compound. [Link]
-
Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Myers, A. G. Research Group. ortho metalation. [Link]
-
PubChem. This compound. [Link]
-
Sunway Pharm Ltd. This compound. [Link]
-
PubMed. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. [Link]
Sources
- 1. 1211520-06-7 CAS Manufactory [m.chemicalbook.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. This compound - CAS:1211520-06-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3,5-disubstituted pyridine derivatives using aldehyde intermediates
Topic: Synthesis of 3,5-Disubstituted Pyridine Derivatives Using Aldehyde Intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract & Strategic Overview
The 3,5-disubstituted pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in nicotinic acetylcholine receptor (nAChR) agonists, monoamine oxidase B inhibitors, and various kinase modulators. However, accessing the 3,5-positions is synthetically non-trivial due to the pyridine ring's electronic properties. The nitrogen atom renders the ring electron-deficient, deactivating it toward electrophilic aromatic substitution (EAS), which typically favors the 3-position but requires harsh conditions and lacks regiocontrol for disubstitution. Conversely, nucleophilic substitution favors the 2- and 4-positions.
To bypass these limitations, aldehyde intermediates offer two high-fidelity strategic entry points:
-
De Novo Ring Construction (The Hantzsch Strategy): Utilizing formaldehyde (or equivalent) to lock in the 3,5-functionality during ring assembly.
-
Divergent Scaffold Functionalization (The Dialdehyde Hub): Utilizing 3,5-pyridinedicarbaldehyde as a reactive "hub" for late-stage diversification via reductive amination or olefination.
This guide details protocols for both strategies, providing a self-validating workflow for the synthesis of high-value pyridine derivatives.
Critical Mechanistic Pathways
The following diagram illustrates the logical flow between the two strategies.
Caption: Dual strategic entry points for 3,5-substituted pyridines. Strategy 1 builds the ring; Strategy 2 functionalizes an existing ring.
Protocol A: De Novo Synthesis via Modified Hantzsch Reaction
Objective: Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. Rationale: This method uses formaldehyde as the "aldehyde intermediate" to link two beta-keto ester fragments.[1] The key modification here is the oxidative aromatization step, which is often omitted in basic textbooks but is critical for obtaining the pyridine core rather than the dihydropyridine (DHP).
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Aldehyde: Formaldehyde (37% aq. solution).
-
1,3-Dicarbonyl: Ethyl acetoacetate (2.0 equiv).
-
Nitrogen Source: Ammonium Acetate (NH₄OAc) (1.1 equiv).
-
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Solvent: Ethanol (Step 1), Dichloromethane (Step 2).
Step-by-Step Procedure
Step 1: Condensation to 1,4-Dihydropyridine (1,4-DHP)[2]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl acetoacetate (20 mmol, 2.60 g) in Ethanol (30 mL).
-
Addition: Add Formaldehyde (37% aq., 10 mmol, 0.81 mL) and Ammonium Acetate (11 mmol, 0.85 g).
-
Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours.
-
Monitoring: Monitor by TLC (3:7 EtOAc/Hexane). The product (DHP) usually appears as a bright yellow, UV-active spot with lower R_f than the starting ester.
-
-
Workup (Self-Validating): Cool the reaction to room temperature. The 1,4-DHP often precipitates as a yellow solid.
-
If solid forms: Filter, wash with cold ethanol, and dry.
-
If oil: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.
-
Yield Check: Expect >80% yield of the yellow DHP intermediate.
-
Step 2: Oxidative Aromatization[3]
-
Dissolution: Dissolve the isolated 1,4-DHP (5 mmol) in Dichloromethane (DCM) (50 mL) at room temperature.
-
Oxidation: Add DDQ (5.5 mmol, 1.1 equiv) portion-wise over 5 minutes. The reaction is exothermic; use a water bath if scaling up >1g.
-
Observation: The solution will turn dark (red/brown) due to the formation of the charge-transfer complex and reduced DDQ-H₂.
-
-
Reaction Time: Stir at room temperature for 1–2 hours.
-
Endpoint: TLC should show complete consumption of the yellow DHP and appearance of a new, highly UV-active spot (Pyridine).
-
-
Purification:
-
Filter the mixture through a pad of Celite to remove the insoluble DDQ-hydroquinone byproduct.
-
Wash the filtrate with 10% NaHCO₃ (2 x 30 mL) to remove acidic residues.
-
Dry (Na₂SO₄) and concentrate.
-
-
Final Product: Recrystallize from EtOH/Hexane to obtain the Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate as colorless or pale cream crystals.
Data Summary Table: Hantzsch Protocol
| Parameter | Condition/Value | Note |
|---|---|---|
| Stoichiometry | 1.0 Aldehyde : 2.0 Ester : 1.1 NH₄OAc | Excess NH₄OAc prevents oligomerization. |
| Temp (Step 1) | 80 °C (Reflux) | Required for ring closure. |
| Temp (Step 2) | 25 °C (RT) | DDQ is highly reactive; heat not required. |
| Typical Yield | 65–85% (Over 2 steps) | High efficiency for symmetric targets. |
Protocol B: Divergent Functionalization of 3,5-Pyridinedicarbaldehyde
Objective: Synthesis of 3,5-Bis(secondary-aminomethyl)pyridines via Reductive Amination. Rationale: For non-symmetric or alkyl-substituted targets, the Hantzsch reaction is too limiting. Instead, we generate 3,5-pyridinedicarbaldehyde and use it as a "hub." This protocol uses Sodium Triacetoxyborohydride (STAB), which is superior to NaBH₃CN for avoiding cyanide toxicity and ensuring mono-alkylation selectivity.
Pre-Step: Synthesis of 3,5-Pyridinedicarbaldehyde
Note: If not commercially available, synthesize from 3,5-dibromopyridine.
-
Dissolve 3,5-dibromopyridine (10 mmol) in dry Toluene/THF (50 mL) under Argon.
-
Cool to -78 °C . Add n-BuLi (2.2 equiv) dropwise. Stir for 30 min.
-
Quench with dry DMF (3.0 equiv). Warm to RT.
-
Workup with dilute HCl. Extract with EtOAc.[4] Purify via column chromatography.
Main Protocol: Double Reductive Amination
-
Imine Formation:
-
In a vial, combine 3,5-pyridinedicarbaldehyde (1.0 mmol) and the desired Amine (2.2 mmol, e.g., benzylamine, morpholine).
-
Solvent: 1,2-Dichloroethane (DCE) (5 mL). Note: DCE is preferred over MeOH for STAB reactions.
-
Add Acetic Acid (2.0 mmol, 2 equiv) to catalyze imine formation.
-
Stir at Room Temperature for 30–60 minutes.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (3.0 mmol, 3.0 equiv) in one portion.
-
Stir at Room Temperature for 4–16 hours.
-
Monitoring: LCMS is preferred. The intermediate mono-aminated product may be observed early on.[1]
-
-
Quench & Workup:
-
Quench with saturated NaHCO₃ (aq).
-
Extract with DCM (3 x 10 mL).
-
Critical Purification Step: Pyridine derivatives can streak on silica. Pre-wash the silica gel column with 1% Triethylamine in the eluent (e.g., DCM/MeOH/Et₃N 95:4:1) to deactivate acidic sites.
-
-
Isolation: Concentrate fractions to yield the 3,5-disubstituted amine.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Incomplete Conversion | Steric hindrance of amine | Switch solvent to THF; heat to 40°C; extend time. |
| Over-alkylation | Primary amine used with excess aldehyde | Ensure strict 2.2:1 Amine:Aldehyde ratio; add amine slowly. |
| Product stuck on column | Pyridine-Silica interaction | Use amine-modified silica or Alumina (Basic) stationary phase. |
References
-
Hantzsch Reaction Mechanism & Scope
-
Oxidative Aromatization Protocols
-
Memarian, H. R., et al. "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines." Z. Naturforsch. 2009, 64b, 1187–1192. Link (See Search Result 1.10)
-
Zeynizadeh, B., et al. "Aromatization of Hantzsch ester 1,4-dihydropyridines with iodine..." J. Chin. Chem. Soc. 2005. Link (See Search Result 1.14)
-
-
Reductive Amination Standards
-
Synthesis of Pyridine-3,5-dicarbaldehyde
-
Data from ChemicalBook and Heterocyclic Letters regarding 3,5-dibromopyridine precursors. Link
-
Author Note: All procedures involve hazardous chemicals (n-BuLi, Formaldehyde, Chlorinated solvents). Perform all reactions in a fume hood with appropriate PPE.
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles [organic-chemistry.org]
Application Note: Selective Oxidation of 3-Bromo-5-methylpyridine-2-carbaldehyde to Carboxylic Acid
This Application Note is structured as a technical guide for researchers and process chemists. It prioritizes the Pinnick Oxidation as the method of choice due to its high selectivity for aldehydes in the presence of oxidation-sensitive alkyl groups and electron-deficient heterocycles.
Introduction & Strategic Value
The conversion of 3-Bromo-5-methylpyridine-2-carbaldehyde to its corresponding carboxylic acid is a critical transformation in the synthesis of kinase inhibitors and heterocyclic building blocks. This scaffold presents specific chemoselective challenges:
-
Regiochemical Sensitivity: The 5-methyl group is susceptible to over-oxidation to a dicarboxylic acid under harsh conditions (e.g., KMnO₄).
-
Halogen Stability: The 3-bromo substituent serves as a vital handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and must remain intact.
-
Electron Deficiency: The pyridine ring is electron-deficient, making the aldehyde highly reactive but also prone to nucleophilic attack or chlorination during oxidation.
This protocol utilizes the Pinnick Oxidation (NaClO₂/NaH₂PO₄), widely regarded as the "gold standard" for this transformation. Unlike silver oxide (Ag₂O) or permanganate, Pinnick conditions are mild, avoid heavy metals, and offer superior functional group tolerance.
Reaction Scheme
Experimental Design & Rationale
Choice of Oxidant: Why Pinnick?
| Oxidant | Selectivity (CHO vs Me) | Risk Profile | Suitability |
| Pinnick (NaClO₂) | High | Low (with scavenger) | Optimal |
| KMnO₄ | Low | High (Over-oxidation) | Poor |
| Ag₂O (Tollens) | High | High Cost / Waste | Moderate |
| H₂O₂ / Acid | Moderate | N-Oxide formation | Low |
The Role of the Scavenger
The mechanism generates hypochlorous acid (HOCl) as a byproduct.[1][2] In the absence of a scavenger, HOCl can:
-
Chlorinate the pyridine ring.
-
React with the methyl group.
-
Retard the reaction rate. 2-Methyl-2-butene is used to irreversibly consume HOCl, forming a volatile chlorohydrin and driving the equilibrium forward.
Solvent System
A mixture of tert-Butanol (t-BuOH) and Water is critical.
-
t-BuOH solubilizes the organic substrate and suppresses side reactions better than acetonitrile or THF.
-
Water is required to dissolve the inorganic salts (NaClO₂, NaH₂PO₄).
Detailed Protocol
Materials
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Sodium Chlorite (NaClO₂, 80% technical grade) (1.5 - 2.0 equiv)
-
Buffer: Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O) (1.5 equiv)
-
Scavenger: 2-Methyl-2-butene (5.0 - 10.0 equiv)
-
Solvent: t-BuOH : Water (3:1 v/v)
-
Quench: Sodium Sulfite (Na₂SO₃)
Step-by-Step Procedure
Step 1: Preparation (0 - 10°C)
-
Charge a round-bottom flask with This compound (10 mmol, 2.00 g).
-
Add t-BuOH (30 mL) and 2-methyl-2-butene (5.3 mL, 50 mmol). Stir to dissolve.
-
Prepare an aqueous solution of NaH₂PO₄·H₂O (2.07 g, 15 mmol) in Water (10 mL) and add it to the reaction mixture.
-
Cool the biphasic mixture to 0°C using an ice bath.
Step 2: Oxidation[1][3]
-
Dissolve NaClO₂ (2.26 g, 20 mmol, 80% purity) in Water (10 mL).
-
Dropwise Addition: Add the NaClO₂ solution to the reaction flask over 15–20 minutes.
-
Critical: Maintain internal temperature < 10°C. The reaction is exothermic.
-
Safety: Do not mix solid NaClO₂ with organic solvents directly.
-
-
Allow the reaction to warm to Room Temperature (20–25°C) and stir vigorously for 2–4 hours.
Step 3: Monitoring
-
Monitor by HPLC or TLC (50% EtOAc/Hexane).
-
Aldehyde Rf: ~0.6
-
Acid Rf: ~0.1 (streaks on silica).
-
Endpoint: Disappearance of aldehyde peak.
-
Step 4: Workup & Isolation (The "Amphoteric" Challenge)
Pyridine carboxylic acids are zwitterionic. Proper pH control is essential for isolation.
-
Quench: Cool to 0°C. Add saturated aqueous Na₂SO₃ (10 mL) dropwise to destroy excess oxidant. (Check with starch-iodide paper; it should remain white).
-
Volatile Removal: Concentrate under reduced pressure (rotary evaporator) to remove t-BuOH and excess 2-methyl-2-butene.
-
Acidification: The remaining aqueous layer will be basic/neutral. Carefully acidify with 1N HCl to pH 3–4 .
-
Note: This is near the isoelectric point (pI).[4] The product should precipitate as a white/off-white solid.
-
-
Extraction (if no precipitate): If the product does not precipitate (due to the methyl group increasing solubility):
-
Extract the aqueous layer (pH 3-4) with Ethyl Acetate (3 x 50 mL) or THF/EtOAc (1:1) .
-
Tip: Saturate the aqueous layer with NaCl (brine) to improve extraction efficiency.
-
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.
Workup Logic Flowchart
QC & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Product stuck in aqueous phase (zwitterion). | Ensure pH is exactly 3–4. Saturate aqueous layer with NaCl. Use THF/EtOAc for extraction. |
| Chlorinated Byproduct | Insufficient scavenger.[1] | Increase 2-methyl-2-butene to 10-20 equiv. Ensure vigorous stirring. |
| Incomplete Reaction | Old NaClO₂ reagent. | Check oxidant activity.[1][2][3][5][6] Add 0.5 equiv more NaClO₂ and stir longer. |
| Yellow Color | Chlorine dioxide (ClO₂) gas. | Purge flask with nitrogen.[3] Ensure NaH₂PO₄ buffer is adequate. |
Expected Analytical Data
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆):
-
Aldehyde peak (~10.0 ppm) Absent .
-
Carboxylic acid proton (~13.0–14.0 ppm, broad) Present .
-
Aromatic protons: Two singlets (or doublets with small coupling) ~8.5–8.8 ppm.
-
Methyl group: Singlet ~2.3–2.4 ppm.
-
References
-
Pinnick Oxidation Mechanism & Scope
-
Original Methodology (Kraus & Pinnick)
- Title: "Process for the preparation of pyridine-2,3-dicarboxylic acid" (Patent EP0232118A2)
-
Physical Properties of Analogs
Sources
- 1. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-溴-2-羟基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Comparative Reactivity Guide: 3-Bromo vs. 5-Bromo Pyridine-2-Carbaldehydes
The following guide provides an in-depth technical comparison of 3-bromo-2-pyridinecarboxaldehyde and 5-bromo-2-pyridinecarboxaldehyde .
Executive Summary
For researchers in medicinal chemistry, the choice between 3-bromo-2-pyridinecarboxaldehyde (3-Br-2-PCA) and 5-bromo-2-pyridinecarboxaldehyde (5-Br-2-PCA) is rarely arbitrary. While both serve as bifunctional building blocks (electrophilic aldehyde + cross-coupling-ready bromide), their reactivity profiles diverge significantly due to the ortho- vs. para- relationship of the bromine atom to the carbonyl group.
-
3-Bromo-2-pyridinecarboxaldehyde: High steric density, electronic activation of the aldehyde, and chelation-controlled metallation potential.
-
5-Bromo-2-pyridinecarboxaldehyde: Sterically accessible, kinetically predictable in cross-couplings, and behaves like a "standard" electron-deficient aryl bromide.
Structural & Electronic Analysis
The fundamental difference lies in the position of the bromine atom relative to the aldehyde (at C2) and the pyridine nitrogen.
| Feature | 3-Bromo-2-Pyridinecarboxaldehyde | 5-Bromo-2-Pyridinecarboxaldehyde |
| Structure | Ortho-substituted (Br at C3, CHO at C2) | Para-substituted (Br at C5, CHO at C2) |
| Steric Environment | High: Br hinders the aldehyde rotational corridor. | Low: Br is remote from the aldehyde. |
| Aldehyde Electrophilicity | Enhanced: Strong inductive (-I) effect from proximal Br increases carbonyl | Moderate: Inductive effect diminishes with distance. |
| Nitrogen Basicity | Reduced: Inductive withdrawal reduces N-lone pair availability. | Standard: Typical pyridine basicity (pKa ~3-4). |
| Dipole Moment | Vectors of Br and C=O are partially aligned (additive). | Vectors are opposed (cancellatory). |
Reactivity Visualization (Pathway Logic)
Caption: Comparative reaction pathways showing the steric penalty for 3-bromo derivatives versus the kinetic favorability of 5-bromo derivatives.
Detailed Reactivity Profiles
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The 5-bromo isomer is generally the superior substrate for standard high-throughput chemistry.
-
5-Bromo-2-PCA: The C5 position is sterically unencumbered. The electron-deficient nature of the pyridine ring facilitates oxidative addition of Pd(0) into the C-Br bond. Yields typically exceed 85-90% with standard catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄).
-
3-Bromo-2-PCA: The ortho aldehyde group creates significant steric hindrance.
-
Challenge: The bulky phosphine ligands often required for efficient catalysis (like XPhos or SPhos) may struggle to access the C3-Br bond due to the adjacent carbonyl.
-
Solution: Use smaller, electron-rich ligands (e.g., cataCXium® A) or higher temperatures.[1] Expect 10-20% lower yields compared to the 5-bromo analog under identical conditions.
-
B. Nucleophilic Addition (Reductive Amination / Grignard)
-
Electronic vs. Steric Trade-off:
-
3-Bromo: The -I effect of Br makes the aldehyde carbon more electrophilic. However, the steric bulk of Br blocks the trajectory for large nucleophiles (e.g., secondary amines).
-
Result: Fast reaction with small nucleophiles (NaBH₄, MeLi); sluggish with bulky amines.[1]
-
-
5-Bromo: The aldehyde is accessible.[2][3] Reactivity is governed purely by the pyridine ring's electron deficiency.
-
Result: Reliable, general-purpose reactivity for library synthesis.
-
-
C. Lithium-Halogen Exchange (Metalation)
This is the most distinct differentiator.
-
3-Bromo (The "Chelation" Trap): If the aldehyde is protected (e.g., as an acetal), the 3-position becomes a "privileged" site. The lithiated species (3-Li) is stabilized by coordination to the acetal oxygen or the pyridine nitrogen.
-
Note: Without protection, n-BuLi will attack the aldehyde (C=O) before exchanging the bromine.
-
-
5-Bromo: Undergoes standard Li-Halogen exchange. The resulting 5-Li species is less stable and prone to equilibration or protonation if not trapped immediately at -78°C.
Experimental Data Comparison
| Reaction Type | Parameter | 3-Bromo-2-PCA | 5-Bromo-2-PCA |
| Suzuki Coupling | Catalyst | Pd(dppf)Cl₂ / K₂CO₃ | Pd(dppf)Cl₂ / K₂CO₃ |
| Yield (Ar-B(OH)₂) | 60 - 75% (Steric loss) | 85 - 95% (High efficiency) | |
| Reductive Amination | Amine | Morpholine (Secondary) | Morpholine (Secondary) |
| Conditions | NaBH(OAc)₃, DCE, RT | NaBH(OAc)₃, DCE, RT | |
| Conversion (1h) | ~70% (Slower) | >95% (Fast) | |
| Melting Point | Physical | 52-55 °C | 91-96 °C |
| Solubility | DCM/MeOH | High | Moderate |
Optimized Protocols
Protocol A: Suzuki Coupling of 5-Bromo-2-Pyridinecarboxaldehyde
Best for: Generating biaryl libraries with high reliability.
-
Reagents:
-
Procedure:
-
Charge a microwave vial with the bromide, boronic acid, and catalyst.[1]
-
Evacuate and backfill with N₂ (3x).
-
Add degassed dioxane and aqueous K₂CO₃.
-
Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).
-
Validation: TLC (Hex/EtOAc 3:1) should show complete consumption of the bromide (Rf ~0.6).
-
Workup: Dilute with water, extract with EtOAc, dry over Na₂SO₄.
-
Protocol B: Reductive Amination of 3-Bromo-2-Pyridinecarboxaldehyde
Best for: Scaffolds requiring the 3-bromo handle for subsequent functionalization.
-
Reagents:
-
Procedure:
-
Dissolve aldehyde and amine in DCE at room temperature.
-
Add Acetic Acid. Stir for 30 mins to allow imine formation (equilibrium).
-
Critical Step: Add NaBH(OAc)₃ portion-wise to avoid exotherm.
-
Stir for 12-16 hours (longer time required due to steric hindrance at C3).
-
Validation: Monitor disappearance of the aldehyde peak (~10.0 ppm) via 1H NMR or TLC.
-
References
-
PubChem. 5-Bromo-3-pyridinecarboxaldehyde Compound Summary. National Library of Medicine. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules 2017. [Link][7]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 5-Bromo-2-pyridinecarboxaldehyde 95 31181-90-5 [sigmaaldrich.com]
- 3. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
